molecular formula C20H22N4O3S B11643979 (6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11643979
M. Wt: 398.5 g/mol
InChI Key: LKOJVAQXKVPPFU-BENRWUELSA-N
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Description

(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, followed by the introduction of the cyclohexyl and benzylidene groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imino and benzylidene groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thiadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its complex structure, which combines multiple functional groups in a single molecule

Properties

Molecular Formula

C20H22N4O3S

Molecular Weight

398.5 g/mol

IUPAC Name

5-amino-2-cyclohexyl-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H22N4O3S/c1-2-27-16-11-12(8-9-15(16)25)10-14-17(21)24-20(22-18(14)26)28-19(23-24)13-6-4-3-5-7-13/h8-11,13H,2-7,21H2,1H3/b12-10-

InChI Key

LKOJVAQXKVPPFU-BENRWUELSA-N

Isomeric SMILES

CCOC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)/C=CC1=O

Canonical SMILES

CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)C=CC1=O

Origin of Product

United States

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